molecular formula C8H7N3O2 B1388526 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid CAS No. 20322-09-2

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid

Cat. No.: B1388526
CAS No.: 20322-09-2
M. Wt: 177.16 g/mol
InChI Key: FZFICJZMPLPCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Composition

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid represents a complex heterocyclic compound characterized by its distinctive fused ring system. The molecular structure consists of a pyrrolo[2,3-b]pyrazine core, which is a bicyclic system containing both pyrrole and pyrazine rings fused together. This heterocyclic framework contains three nitrogen atoms strategically positioned within the ring system, contributing to the compound's unique electronic properties and potential for hydrogen bonding interactions. The acetic acid moiety is attached to the seventh position of the pyrrolo[2,3-b]pyrazine system, providing a carboxylic acid functional group that significantly influences the compound's solubility and reactivity characteristics.

The molecular formula of this compound is C₈H₇N₃O₂, indicating the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The structural arrangement includes a methylene bridge connecting the heterocyclic ring system to the carboxylic acid group, which allows for conformational flexibility while maintaining the compound's overall structural integrity. The nitrogen-rich nature of the heterocyclic core imparts significant polarity to the molecule, while the carboxylic acid group provides both acidic properties and the capability for ionic interactions under physiological conditions.

Research has demonstrated that the pyrrolo[2,3-b]pyrazine ring system is of particular interest in medicinal chemistry due to its presence in various bioactive molecules. The specific positioning of nitrogen atoms within the fused ring system creates unique electronic environments that can influence molecular recognition and binding interactions with biological targets. The compound's structural features suggest potential for participation in hydrogen bonding networks and π-π stacking interactions, which are crucial for molecular recognition processes in biological systems.

Physical Properties

The physical properties of this compound reflect its molecular structure and heterocyclic nature. The compound exhibits a molecular weight of 177.16 grams per mole, which places it in the range of small organic molecules suitable for various research applications. The density of the compound has been determined to be 1.53 grams per cubic centimeter, indicating a relatively compact molecular packing that is characteristic of aromatic heterocyclic compounds with hydrogen bonding capabilities.

Table 1: Fundamental Physical Properties

Property Value Reference
Molecular Weight 177.16 g/mol
Density 1.53 g/cm³
Boiling Point 398.8±44.0°C (predicted)
Refractive Index 1.722
Exact Mass 177.054 amu
Polar Surface Area 78.87 Ų

The predicted boiling point of 398.8±44.0 degrees Celsius suggests that the compound has relatively strong intermolecular forces, likely due to hydrogen bonding capabilities of both the nitrogen-containing heterocycle and the carboxylic acid group. This elevated boiling point is consistent with the presence of multiple hydrogen bond donors and acceptors within the molecular structure. The refractive index of 1.722 indicates significant electronic density and polarizability, which is expected for a compound containing multiple nitrogen atoms and an extended aromatic system.

The polar surface area of 78.87 square angstroms provides important information about the compound's potential for membrane permeability and drug-like properties. This value falls within the range typically associated with compounds that exhibit moderate permeability characteristics, suggesting that the molecule maintains a balance between hydrophilic and lipophilic properties. The LogP value of 0.585 further confirms this balanced partition coefficient, indicating that the compound has moderate lipophilicity with significant aqueous solubility potential.

Chemical Identifiers and Nomenclature

The systematic identification of this compound involves multiple standardized chemical nomenclature systems and unique identifiers that facilitate unambiguous communication within the scientific community. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural arrangement and functional group positioning. This nomenclature follows systematic rules for naming heterocyclic compounds and clearly indicates the attachment of the acetic acid moiety to the seventh position of the pyrrolo[2,3-b]pyrazine ring system.

Table 2: Chemical Identifiers and Structural Codes

Identifier Type Value Reference
Chemical Abstracts Service Number 20322-09-2
International Chemical Identifier InChI=1S/C8H7N3O2/c12-6(13)3-5-4-11-8-7(5)9-1-2-10-8/h1-2,4H,3H2,(H,10,11)(H,12,13)
International Chemical Identifier Key FZFICJZMPLPCDS-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1=CN=C2C(=N1)C(=CN2)CC(=O)O
Molecular Design Limited Number MFCD10566083

The Chemical Abstracts Service registry number 20322-09-2 serves as the primary unique identifier for this compound in chemical databases and literature. This number is assigned by the Chemical Abstracts Service and provides an unambiguous reference that remains constant regardless of naming conventions or structural representations. The International Chemical Identifier string provides a standardized method for representing the compound's connectivity and stereochemistry in a format that can be processed by computational chemistry software and databases.

The compound is known by several synonymous names in the literature, including 5H-Pyrrolo[2,3-b]pyrazine-7-acetic acid and 2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}acetic acid. These alternative names reflect different conventions for describing the same molecular structure and are commonly encountered in scientific publications and chemical catalogs. The Simplified Molecular Input Line Entry System representation provides a linear encoding of the molecular structure that captures all connectivity information in a compact string format. This representation is particularly useful for database searches and computational applications where structural similarity searches are required.

Properties

IUPAC Name

2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-6(13)3-5-4-11-8-7(5)9-1-2-10-8/h1-2,4H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFICJZMPLPCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672035
Record name (5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20322-09-2
Record name (5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chichibabin-Type Cyclization and Lithiation Approaches

A prominent method involves lithiation of methylpyrazine derivatives followed by nucleophilic addition to indole carbonitriles, leading to cyclization and formation of the pyrrolo[2,3-b]pyrazine core.

  • Procedure Highlights:

    • Use of n-butyllithium (n-BuLi) and diisopropylamine in tetrahydrofuran (THF) at low temperatures (-15 to -10 °C) to form lithiated intermediates.
    • Addition of methylpyrazine and 5-methoxy-1-methyl-1H-indole-3-carbonitrile to generate intermediates.
    • Gradual warming to room temperature to promote cyclization.
    • Workup involving aqueous quenching, organic extraction, and flash chromatography to isolate the product.
  • Yield and Optimization:

    • Initial yields of the Chichibabin step were low (20-30% on small scale, 0-10% on >10 g scale) due to low reactivity and side reactions.
    • Improvements included using higher concentration n-BuLi (10 M vs 2.5 M), optimizing reaction volumes, and performing the reaction at room temperature (~20 °C) to enhance yield to 50-60% on scales up to 600 g.
    • A one-pot protocol was developed combining lithiation, addition, cyclization, and quenching steps without isolation of intermediates, improving operational simplicity and reproducibility.
  • Representative Reaction Conditions:

Step Reagents/Conditions Notes
Lithiation n-BuLi (10 M), diisopropylamine, THF, -15 to -10 °C Formation of pyrazine anion
Addition of methylpyrazine Dropwise addition, maintain low temperature Controls reactivity and selectivity
Addition of indole carbonitrile THF solution, slow addition, temperature below -10 °C Avoids polymerization side reactions
Cyclization and warming Warm to room temperature over 2 hours Promotes ring closure
Workup Quench with acetic acid, aqueous extraction, chromatography Isolates pure compound
  • Outcome: Isolated yields of 50% with high purity (>99%) and melting point around 270-272 °C.

Sonogashira Coupling and Palladium-Catalyzed Cross-Coupling

Sonogashira coupling is a well-established method to construct alkynyl-substituted pyrrolo[2,3-b]pyrazines, which can be further transformed into the target acetic acid derivative.

  • Methodology:

    • Starting from halogenated pyrrolo[2,3-b]pyrazine intermediates (e.g., 3,5-dibromopyrazine derivatives).
    • Palladium-catalyzed coupling with terminal alkynes (e.g., trimethylsilylacetylene) under mild conditions.
    • Subsequent ring closure and functional group transformations to install the acetic acid side chain.
  • Advantages:

    • Regioselective formation of C-C bonds.
    • Avoids the need for protecting groups in some cases.
    • Allows modular synthesis of diverse derivatives.
  • Example Reaction Sequence:

Step Reagents/Conditions Purpose
Halogenation N-bromosuccinimide (NBS) Introduce bromine substituents
Sonogashira coupling Pd catalyst, CuI, terminal alkyne, base Form alkynyl intermediates
Reductive ring closure Potassium tert-butoxide Cyclize to pyrrolo[2,3-b]pyrazine
Iodination N-iodosuccinimide (NIS) Install iodine for further coupling
Suzuki coupling Arylboronic acids, Pd catalyst Introduce aryl substituents
  • Yields: Variable but generally moderate to good (20-70%) depending on substrate and conditions.

Other Functionalization Strategies

  • Formylation via Duff reaction and subsequent nucleophilic additions enable installation of various substituents on the pyrrolo[2,3-b]pyrazine core.
  • Protection/deprotection strategies (e.g., tosylation of pyrrole nitrogen) are used to enhance regioselectivity in cross-coupling reactions.
  • Oxidation and reduction steps are employed to convert intermediates into desired functionalities, including the acetic acid moiety.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Scale Yield (%) Advantages Challenges
Chichibabin cyclization n-BuLi, diisopropylamine, methylpyrazine, THF Up to 600 g 50-60 One-pot, scalable, reproducible Sensitive to temperature and volumes
Sonogashira coupling Pd catalyst, CuI, terminal alkynes, base Lab scale 20-70 Regioselective, modular Requires halogenated intermediates
Duff formylation + Suzuki N,N-dimethylformamide, tosyl chloride, boronic acids Lab scale Moderate Versatile functionalization Multi-step, requires protection steps

Research Findings and Optimization Notes

  • Temperature Control: Room temperature (~20 °C) favored higher yields in lithiation/cyclization steps compared to lower or higher temperatures.
  • Reagent Concentration: Using concentrated n-BuLi (10 M) improved lithiation efficiency and reduced reaction volumes.
  • One-Pot Process: Combining multiple steps in one reactor minimized handling of unstable intermediates and improved overall yield and reproducibility.
  • Protecting Groups: Pyrrole nitrogen protection (e.g., tosylation) was necessary in some cross-coupling reactions to avoid side reactions and improve regioselectivity.
  • Workup Simplification: Quenching with acetic acid and aqueous extraction streamlined isolation of the product, yielding high purity solids.

Chemical Reactions Analysis

Types of Reactions

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Drug Development

  • Anti-inflammatory Properties : Preliminary studies suggest that 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid may possess anti-inflammatory effects. This potential makes it a candidate for developing new anti-inflammatory drugs, targeting pathways involved in inflammation.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant bacteria. Further investigations into its mechanism of action are necessary to establish its efficacy and safety profiles.
  • Lead Compound in Drug Discovery : Given its structural similarity to other bioactive molecules, it serves as a promising lead compound for synthesizing novel pharmacological agents. Its interactions with biological macromolecules can provide insights into specific therapeutic pathways it may influence.

Case Studies

  • Study on Binding Affinity : Investigations into the binding affinity of this compound with various proteins have shown promising results. These studies are crucial for understanding how the compound may modulate biological functions and contribute to drug design.

Agricultural Applications

  • Pesticide Development : The compound's biological activities suggest potential applications as an agricultural chemical. Its ability to interact with plant systems could lead to the development of new pesticides or growth regulators.
  • Fungicidal Properties : Research is ongoing to explore its effectiveness against plant pathogens, which could help in developing environmentally friendly fungicides.

Mechanism of Action

The mechanism of action of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy and other diseases where kinase activity is dysregulated .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrrolo-Pyridine vs. Pyrrolo-Pyrazine Derivatives
  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a): Core Structure: Pyrrolo-pyridine with a carboxylic acid substituent. Synthesis Yield: 95% (higher than many analogs) . Key Difference: The pyridine ring (one nitrogen) versus pyrazine (two nitrogens) in the target compound.
  • 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde :

    • Core Structure : Pyrrolo-pyrazine with a carbaldehyde group.
    • Similarity Score : 0.59 (structural similarity to the target compound) .
    • Functional Group Impact : The aldehyde group may enhance reactivity in Schiff base formation compared to the acetic acid’s carboxylate, influencing pharmacokinetics .
Pyrimidine and Oxazole Derivatives
  • 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Core Structure: Pyrrolo-pyrimidine with a methyl group. Similarity Score: 0.51 .
  • 7-Chloro-2,3-dihydro-pyrazolo[5,1-b]oxazole-6-carboxylic acid :

    • Core Structure : Pyrazolo-oxazole with a carboxylic acid.
    • Key Difference : The oxazole ring introduces additional oxygen, enhancing polarity but reducing ring aromaticity compared to pyrrolo-pyrazine .

Substituent Effects on Activity

Acetic Acid vs. Ester Derivatives
  • Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate :

    • Structure : Pyrrolo-pyridine with a methyl ester.
    • Role : Ester groups often serve as prodrugs, improving membrane permeability. Hydrolysis to the free acid (as in the target compound) may be required for activity .
  • 2-(3-Chlorobenzyl)-9-hydroxy-1,8-dioxo-1,8-dihydro-2H-pyrido[1,2-a]pyrazin-7-yl acetic acid :

    • Structure : Chlorobenzyl and ketone substituents on a pyrido-pyrazine core.
    • Activity : The chlorobenzyl group may enhance lipophilicity and target affinity, while the ketone could participate in redox reactions .
Amino Acid Conjugates
  • (2S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid: Structure: Pyrrolo-pyrazine linked to an amino acid side chain.

Physicochemical Properties

  • Solubility : The acetic acid group in the target compound enhances water solubility compared to methyl esters or aldehyde derivatives .
  • Synthetic Accessibility : Pyrrolo-pyrazines generally require multi-step syntheses. The target compound’s 95% purity suggests optimized protocols , whereas pyrrolo-pyridine derivatives achieve 71–95% yields depending on substituents .
  • Stability : The pyrazine ring’s electron-deficient nature may increase susceptibility to nucleophilic attack compared to pyridine or pyrimidine analogs .

Biological Activity

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 20322-09-2

The primary mechanism of action for this compound appears to involve the inhibition of various kinases. Kinases play critical roles in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt abnormal signaling associated with cancer and other diseases.

Target Kinases

Research has identified several kinases that may be targeted by this compound:

  • Bruton’s Tyrosine Kinase (BTK)
  • Focal Adhesion Kinase (FAK)
  • Janus Kinase 3 (JAK3)
  • Ataxia Telangiectasia and Rad3-related protein (ATR)

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results:

Cell LineIC50_{50} (µM)Reference
HeLa0.126
SMMC-77210.071
K5620.164

These values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

Structure-Activity Relationship (SAR)

The SAR studies for this compound reveal that modifications to its structure can significantly impact its biological activity. Substituents that enhance electron donation tend to improve efficacy against cancer cells. Conversely, electron-withdrawing groups reduce activity.

Case Studies

  • In Vitro Studies : A study evaluated the efficacy of various derivatives of this compound on cancer cell lines. The results indicated that certain modifications led to enhanced inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Models : Preclinical trials using animal models have shown that this compound can effectively reduce tumor size and improve survival rates in xenograft models of human cancer . These findings support its potential as a therapeutic agent.

Q & A

Q. What established synthetic routes are available for 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving pyrrole intermediates. For example, a two-step protocol under nitrogen atmosphere includes: (i) Refluxing a mixture of precursors (e.g., aldehydes, cyanoacetamide) in ethanol with anhydrous K₂CO₃, followed by formic acid-mediated cyclization. (ii) Purification via flash chromatography. Monitor intermediates using TLC and confirm purity via elemental analysis (e.g., C, H, N content) and HRMS .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching calculated mass within ±0.0003 Da) .
  • ¹H/¹³C NMR : Assign protons and carbons in the pyrrolopyrazine core and acetic acid sidechain.
  • Elemental Analysis : Validate purity (e.g., %C, %H, %N deviations ≤0.4%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., aldose reductase or kinase targets) using:
  • IC₅₀ determination : Dose-response curves with purified enzymes.
  • Selectivity profiling : Compare activity against structurally related enzymes (e.g., aldehyde reductase for selectivity ratios) .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

  • Methodological Answer : Address discrepancies by: (i) Systematic synthesis of derivatives with modifications at the pyrrole (position 5) or pyrazine (position 7) rings. (ii) Comparative bioactivity profiling using standardized assays (e.g., IC₅₀ in enzyme inhibition or receptor binding). (iii) Computational docking to identify steric/electronic clashes in target binding pockets .

Q. What strategies optimize aqueous solubility without compromising bioactivity?

  • Methodological Answer :
  • Salt formation : Use ammonium acetate buffers (pH 6.5) to generate carboxylate salts of the acetic acid moiety.
  • PEGylation : Introduce polyethylene glycol (PEG) chains via esterification, balancing hydrophilicity and molecular weight .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer :
  • Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with target proteins.
  • X-ray crystallography : Resolve co-crystal structures with enzymes (e.g., aldose reductase) to identify key interactions .

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer :
  • Storage : Protect from light and moisture at –20°C in amber vials under nitrogen.
  • Safety : Use flame-resistant materials during synthesis (avoid sparks/open flames) and handle with nitrile gloves .

Q. How can computational methods guide derivative design?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding poses in target receptors (e.g., A2A adenosine receptors).
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at position 7) with bioactivity data .

Q. What analytical challenges arise in quantifying trace impurities?

  • Methodological Answer :
  • HPLC-MS/MS : Employ C18 columns with ammonium acetate buffers (pH 6.5) for separation.
  • Limit of Detection (LOD) : Validate methods using spiked samples (0.1–1.0% impurities) .

Q. How can heterocyclic modifications enhance metabolic stability?

  • Methodological Answer :
  • Deuteration : Replace hydrogen atoms in the pyrrole ring with deuterium to slow CYP450-mediated oxidation.
  • Bioisosteric replacement : Substitute pyrazine with triazine to reduce susceptibility to hepatic glucuronidation .

Notes on Evidence Utilization

  • Synthesis protocols and analytical data are derived from peer-reviewed methods .
  • Biological activity insights are informed by enzyme inhibition and receptor antagonism studies .
  • Stability and safety guidelines adhere to SDS recommendations for structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.